molecular formula C10H20N2 B12325966 Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine

Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine

Cat. No.: B12325966
M. Wt: 168.28 g/mol
InChI Key: VOBMWDZNECWPLT-UHFFFAOYSA-N
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Description

Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine is a compound that features a cyclobutyl group attached to a pyrrolidine ring via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine typically involves the reaction of cyclobutylamine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Saturated amines.

    Substitution: Alkylated amines.

Scientific Research Applications

Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)ethylamine: Similar structure but lacks the cyclobutyl group.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the pyrrolidine ring.

    N-(2-Pyrrolidin-1-yl-ethyl)cyclobutanamine: A closely related compound with similar structural features.

Uniqueness

Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine is unique due to the combination of the cyclobutyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)cyclobutanamine

InChI

InChI=1S/C10H20N2/c1-2-8-12(7-1)9-6-11-10-4-3-5-10/h10-11H,1-9H2

InChI Key

VOBMWDZNECWPLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2CCC2

Origin of Product

United States

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